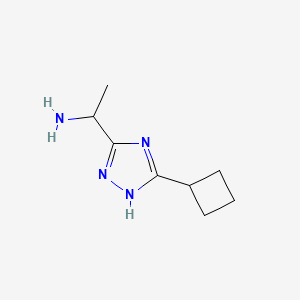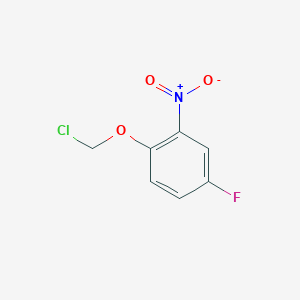![molecular formula C13H16BrNO5 B13195880 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a tert-butoxycarbonyl (BOC) protected amino group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid typically involves multiple steps:
Bromination: The starting material, 2-amino-5-methoxybenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino group.
Final Product Formation: The protected intermediate is then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Deprotected Amino Acid: Removal of the BOC group yields 4-bromo-2-amino-5-methoxybenzoic acid.
Biaryl Compounds: Suzuki-Miyaura coupling results in the formation of biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid depends on its specific application
Bromine Atom: Can participate in halogen bonding and other interactions.
Amino Group: Can form hydrogen bonds and interact with acidic or basic sites.
Methoxy Group: Can participate in hydrophobic interactions and influence the compound’s solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the BOC-protected amino group.
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom and the BOC protection.
4-Bromo-2-amino-5-methoxybenzoic acid: Lacks the BOC protection.
Uniqueness
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is unique due to the presence of both the bromine atom and the BOC-protected amino group. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H16BrNO5 |
|---|---|
Molekulargewicht |
346.17 g/mol |
IUPAC-Name |
4-bromo-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-8(14)10(19-4)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NRISPOKGYFRFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




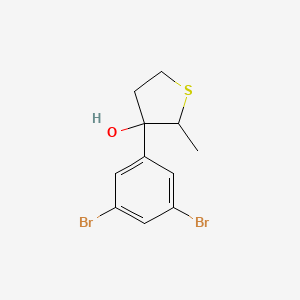

![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
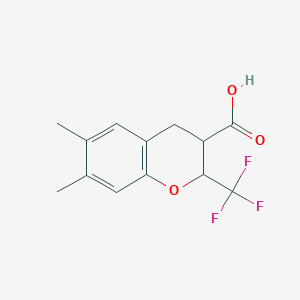
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
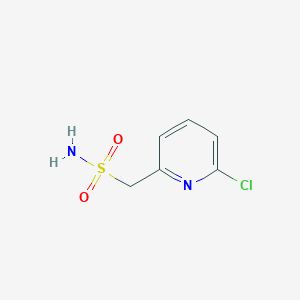
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
